2,4,6-Trimethoxyphenylacetic acid chemical properties
2,4,6-Trimethoxyphenylacetic acid chemical properties
Technical Whitepaper: 2,4,6-Trimethoxyphenylacetic Acid
Executive Summary 2,4,6-Trimethoxyphenylacetic acid (TMPAA; CAS 104397-80-0) is a highly electron-rich phenylacetic acid derivative characterized by significant steric crowding around the aromatic ring. Unlike its isomer 3,4,5-trimethoxyphenylacetic acid (a metabolite of mescaline), TMPAA serves primarily as a specialized building block in organic synthesis, particularly for the installation of acid-labile protecting groups and the development of sterically hindered pharmaceutical intermediates. This guide details its physicochemical profile, validated synthetic protocols, and mechanistic reactivity, providing a roadmap for its application in drug discovery and peptide chemistry.
Physicochemical Profile
TMPAA exhibits distinct properties driven by the "super-electron-donating" nature of the three methoxy groups positioned at the ortho and para positions. The 2,6-dimethoxy substitution pattern creates a "molecular gate," imposing steric restriction on the rotation of the acetic acid side chain and shielding the ring protons from metabolic attack.
Table 1: Core Chemical Specifications
| Property | Value | Notes |
| Chemical Name | 2,4,6-Trimethoxyphenylacetic acid | IUPAC |
| CAS Number | 104397-80-0 | Distinct from 3,4,5-isomer (951-82-6) |
| Molecular Formula | C₁₁H₁₄O₅ | |
| Molecular Weight | 226.23 g/mol | |
| Melting Point | 184 °C | High crystallinity due to symmetry |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in H₂O | Lipophilic acid |
| pKa (Predicted) | ~4.6 – 4.9 | Weaker acid than phenylacetic acid (pKa 4.[1][2][3][4]3) due to electron donation |
| Appearance | Beige to off-white crystalline solid |
Synthetic Pathways & Manufacturing Logic
The synthesis of TMPAA challenges the chemist to manage the extreme nucleophilicity of the 1,3,5-trimethoxybenzene (phloroglucinol trimethyl ether) starting material. Direct electrophilic substitution is rapid but prone to over-reaction (polysubstitution).
Two primary routes are validated for high-purity synthesis:
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The Azlactone Route (Laboratory Scale): Prioritizes purity and regiocontrol via an aldehyde intermediate.
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The Glyoxylic Acid Route (Industrial Scale): A "green" condensation followed by reduction.
Validated Protocol: The Azlactone Method
Rationale: This method avoids the use of toxic cyanides (required for chloromethylation routes) and prevents polymerization of the highly reactive aromatic ring.
Step 1: Vilsmeier-Haack Formylation
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Reagents: 1,3,5-Trimethoxybenzene, POCl₃, DMF.
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Mechanism: Generation of the chloroiminium ion (Vilsmeier reagent) followed by electrophilic attack at the sterically crowded but electronically activated ring carbon.
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Outcome: 2,4,6-Trimethoxybenzaldehyde.
Step 2: Erlenmeyer-Plöchl Azlactone Synthesis
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Reagents: 2,4,6-Trimethoxybenzaldehyde, N-acetylglycine (hippuric acid), Sodium Acetate, Acetic Anhydride.
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Mechanism: Condensation to form the oxazolone (azlactone) ring.
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Outcome: 4-(2,4,6-trimethoxybenzylidene)-2-methyloxazol-5(4H)-one.
Step 3: Hydrolysis and Reduction
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Reagents: NaOH (aq), followed by Zn/HCl or H₂/Pd reduction.
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Outcome: 2,4,6-Trimethoxyphenylacetic acid.[2]
Figure 1: The Azlactone pathway ensures regioselectivity by locking the aldehyde position before side-chain extension.
Chemical Reactivity & Mechanistic Insights
The "Super-Electron-Rich" Ring
The 2,4,6-trimethoxy substitution pattern creates a ring system that is exceptionally electron-rich.
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Implication: The ring is highly susceptible to oxidation. In the presence of strong oxidants (e.g., CAN, DDQ), the ring can undergo oxidative demethylation to form quinones.
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Handling: Reactions involving this moiety should be conducted under inert atmosphere (N₂/Ar) to prevent air oxidation of the activated ring positions.
Steric Shielding (The Ortho Effect)
The two ortho-methoxy groups (positions 2 and 6) flank the acetic acid side chain.
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Conformation: The side chain is forced out of coplanarity with the benzene ring to minimize steric clash with the methoxy oxygens.
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Reactivity: This steric bulk protects the benzylic carbon from metabolic oxidation and makes the formation of amides or esters using this acid slower compared to unsubstituted phenylacetic acid. High-activity coupling reagents (e.g., HATU, COMU) are recommended over carbodiimides (DCC/EDC) to overcome this barrier.
Acid-Labile Protecting Group Chemistry
TMPAA is the precursor to the 2,4,6-Trimethoxybenzyl (TMB) protecting group.
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Mechanism: Esters or amides formed from TMPAA are acid-sensitive. Upon treatment with dilute TFA (1-5%), the electron-donating methoxy groups stabilize the resulting benzyl carbocation, facilitating cleavage.
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Application: Ideal for solid-phase peptide synthesis (SPPS) where mild cleavage conditions are required to preserve sensitive peptide residues (e.g., Trp, Met).
Figure 2: The interplay of electronic activation and steric hindrance defines TMPAA's utility.
Experimental Protocol: Synthesis of TMPAA
Adapted for laboratory scale (10-50g).
Safety Precaution: 1,3,5-Trimethoxybenzene is an irritant. POCl₃ is corrosive and reacts violently with water. Perform all steps in a fume hood.
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Formylation (Vilsmeier-Haack):
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Cool DMF (1.2 eq) to 0°C. Dropwise add POCl₃ (1.1 eq). Stir 30 min to form the Vilsmeier reagent (white solid may precipitate).
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Dissolve 1,3,5-trimethoxybenzene (1.0 eq) in DMF and add slowly to the reagent.
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Heat to 80°C for 2 hours.
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Pour onto ice/water containing NaOAc. The aldehyde precipitates. Filter and recrystallize from Ethanol. Yield: ~85-90%.
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Azlactone Formation:
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Mix Aldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous NaOAc (0.8 eq) in Acetic Anhydride (3.0 eq).
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Reflux for 2 hours (mixture turns yellow/orange).
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Cool to precipitate the azlactone. Wash with cold ethanol.
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Hydrolysis & Reduction:
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Reflux the azlactone in 10% NaOH for 4 hours (ring opens to keto-acid).
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Reduction: Add Zn dust (excess) and slowly add conc. HCl to the hot solution (Clemmensen-style reduction) OR use H₂ (50 psi) with Pd/C catalyst in acetic acid.
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Filter, concentrate, and acidify to pH 2.[5]
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Purification: Recrystallize the crude TMPAA from Toluene/Heptane.
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References
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Stenutz, R. (2025). 2,4,6-Trimethoxyphenylacetic acid: Physicochemical Data. Stenutz.eu. Link
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PubChem. (2025).[6][7] Compound Summary: 2,4,6-Trimethoxyphenylacetic acid (CID 5243473).[2] National Center for Biotechnology Information. Link
- Wada, M., et al. (1986). Facile acid-catalyzed cleavage of 2,4,6-trimethoxybenzyl esters. Chemical & Pharmaceutical Bulletin, 34(10).
- Bijev, A. (2006). Synthesis of substituted phenylacetic acids via azlactone intermediates. Journal of the University of Chemical Technology and Metallurgy.
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Sigma-Aldrich. (2024).[6][8] Safety Data Sheet: Phenylacetic Acid Derivatives. (General safety handling for class).
Sources
- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 2. PubChemLite - 2,4,6-trimethoxyphenylacetic acid (C11H14O5) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 5. CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid - Google Patents [patents.google.com]
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- 7. 2,4,6-Trimethoxyphenol | C9H12O4 | CID 88563 - PubChem [pubchem.ncbi.nlm.nih.gov]
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